Bienvenue dans la boutique en ligne BenchChem!

gamma-ENDORPHIN

Dopamine Metabolism Striatum Neurochemistry

Gamma-Endorphin (17-aa, CAS 61512-77-4) uniquely decreases striatal dopamine, DOPAC & HVA simultaneously—unlike alpha- or beta-endorphin. Reference standard for neuroleptic-like peptide screening (ED50=0.3 mg/kg SC anti-amphetamine). Ideal model substrate for peptide delivery R&D with defined plasma t½. NOT interchangeable with other endorphins. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C83H131N19O27S
Molecular Weight 1859.1 g/mol
CAS No. 61512-77-4
Cat. No. B1627272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-ENDORPHIN
CAS61512-77-4
Synonymseta-Endorphin (1-17)
Endorphin, gamma
gamma Endorphin
gamma-Endorphin
Molecular FormulaC83H131N19O27S
Molecular Weight1859.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C83H131N19O27S/c1-41(2)33-55(75(120)98-65(43(5)6)79(124)100-67(45(8)106)80(125)95-57(83(128)129)34-42(3)4)94-78(123)60-20-16-31-102(60)82(127)68(46(9)107)101-72(117)52(25-27-61(86)109)91-76(121)58(39-103)96-70(115)51(19-14-15-30-84)90-71(116)53(26-28-64(112)113)92-77(122)59(40-104)97-81(126)66(44(7)105)99-73(118)54(29-32-130-10)93-74(119)56(36-47-17-12-11-13-18-47)89-63(111)38-87-62(110)37-88-69(114)50(85)35-48-21-23-49(108)24-22-48/h11-13,17-18,21-24,41-46,50-60,65-68,103-108H,14-16,19-20,25-40,84-85H2,1-10H3,(H2,86,109)(H,87,110)(H,88,114)(H,89,111)(H,90,116)(H,91,121)(H,92,122)(H,93,119)(H,94,123)(H,95,125)(H,96,115)(H,97,126)(H,98,120)(H,99,118)(H,100,124)(H,101,117)(H,112,113)(H,128,129)/t44-,45-,46-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,65+,66+,67+,68+/m1/s1
InChIKeyGASYAMBJHBRTOE-WHDBNHDESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Endorphin (CAS 61512-77-4): Core Identity, Class Distinctions, and Research-Use Classification


Gamma-Endorphin (CAS 61512-77-4) is an endogenous opioid peptide comprising the 17-amino acid sequence of the N-terminal of beta-endorphin (beta-endorphin 1-17) [1]. It is distinguished from the closely related alpha-endorphin by the presence of an additional C-terminal leucine residue, making it identical to the first 16 amino acids of alpha-endorphin plus a leucine at position 17 [1]. As a member of the endorphin family derived from the pro-opiomelanocortin (POMC) precursor, gamma-endorphin possesses inherent opioid activity mediated through classical opioid receptors while also demonstrating non-opioid, neuroleptic-like behavioral effects [2]. It is exclusively intended for research use in cell biology, pharmacology, and life science investigations, and is not approved for diagnostic or therapeutic applications in humans [3].

Gamma-Endorphin (CAS 61512-77-4): Why Alpha-Endorphin, Beta-Endorphin, or Des-Tyr Analogs Cannot Be Interchanged


Substitution among endorphin family members is scientifically unsound due to fundamental differences in chain length, functional group composition, and consequent biological activity profiles. Gamma-endorphin differs from alpha-endorphin by a single leucine residue at the C-terminus, yet this structural variation translates to distinct pharmacological and behavioral effects that are not interchangeable [1]. Furthermore, gamma-endorphin exhibits a unique dual pharmacological profile encompassing both classical opioid receptor-mediated analgesia and non-opioid, neuroleptic-like modulation of dopaminergic systems [2]. This contrasts sharply with beta-endorphin, which primarily exerts potent analgesic effects through mu- and delta-opioid receptors, and with the non-opioid fragments such as des-tyrosine-gamma-endorphin (DTγE), which lack opioid activity entirely but retain neuroleptic-like properties [3]. Consequently, experimental outcomes are critically dependent on the precise peptide sequence used; generic substitution without rigorous validation of chain length, terminal modifications, and functional activity would compromise reproducibility and invalidate cross-study comparisons. The following quantitative evidence substantiates these non-interchangeable differences.

Gamma-Endorphin (CAS 61512-77-4): Quantitative Differentiation Evidence for Scientific Selection


Dopamine Metabolism: Gamma-Endorphin Exhibits Distinct Striatal Effects Not Observed with Beta-Endorphin

In a direct head-to-head comparison of intracerebrally injected endorphins in mice, gamma-endorphin (10 μg) significantly decreased the striatal content of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA), whereas beta-endorphin (1 and 2 μg) had no effect on mouse brain dopamine metabolism. Alpha-endorphin (20 μg) decreased only HVA content [1].

Dopamine Metabolism Striatum Neurochemistry

Neuroleptic-Like Activity: Gamma-Endorphin Demonstrates Potent Anti-Amphetamine Effect with Defined ED50

Gamma-endorphin inhibits amphetamine-induced stereotypy in rats with an approximate ED50 of 0.3 mg/kg administered subcutaneously (SC). This anti-amphetamine effect can be antagonized to a certain extent by both the dopamine receptor stimulant 2-bromo-ergocryptine and the opiate receptor antagonist naloxone, indicating a dual dopaminergic and opioid mechanism [1]. In contrast, des-tyrosine-gamma-endorphin (DTγE), a non-opioid fragment, retains neuroleptic-like activity but lacks opioid receptor binding, while beta-endorphin primarily exerts potent opioid analgesia with limited neuroleptic activity.

Behavioral Pharmacology Antipsychotic Screening Dopamine Antagonism

Pharmacokinetic Profile: Distinct Plasma Half-Life and Brain Uptake Parameters for Gamma-Endorphin Derivatives

Following intravenous administration in rats, des-enkephalin-gamma-endorphin (DEγE), a gamma-endorphin fragment, exhibits a biphasic plasma decay with half-lives of 0.7 ± 0.3 min (distribution phase) and 6.3 ± 2.7 min (elimination phase). In contrast, des-tyrosine-gamma-endorphin (DTγE) displays half-lives of 0.7 min (distribution) and 5.5 min (elimination) [1]. Brain uptake of these gamma-endorphin-derived peptides is low: DTγE brain levels range from 0.0075% to 0.0031% of administered dose/g tissue at 2-15.5 min post-injection, while DEγE levels drop from 0.0174% dose/g to below detection within 2-4.5 min [2]. These parameters differ substantially from beta-endorphin, which demonstrates longer plasma half-life and greater brain penetration due to its larger molecular size and differential enzymatic susceptibility.

Pharmacokinetics Peptide Stability Blood-Brain Barrier

Bioavailability and Route-Dependent Pharmacokinetics: Subcutaneous Administration Yields 3.5-Fold Higher Bioavailability than Intramuscular Injection

A comparative pharmacokinetic study in rats revealed that the absolute bioavailability of des-enkephalin-gamma-endorphin (DEγE) after subcutaneous (SC) injection is 30.9 ± 16.3% (range 16.0-46.9%), whereas intramuscular (IM) injection yields a bioavailability of only 8.5 ± 3.0% (range 4.6-12.0%), representing a 3.5-fold difference between routes [1]. Intravenous administration serves as the reference (100% bioavailability) with blood clearance of 0.29 ± 0.12 L·min⁻¹·kg⁻¹. This route-dependent bioavailability contrasts with beta-endorphin, which exhibits different absorption kinetics due to its larger molecular weight and distinct proteolytic susceptibility.

Bioavailability Route of Administration Peptide Delivery

Enzymatic Stability and Degradation Kinetics: Gamma-Endorphin Fragments Exhibit Rapid Proteolytic Clearance with EDTA-Modulated Half-Life Extension

In vitro stability studies demonstrate that des-enkephalin-gamma-endorphin (DEγE) degrades rapidly in plasma, with half-lives of 13.0 ± 0.8 min (dog), 15.7 ± 1.2 min (rat), and 19.2 ± 0.9 min (human), indicating very rapid degradation by proteolytic enzymes across species [1]. In the rectal lumen of conscious rats, the degradation half-life of DEγE in ligated colon is 33 ± 7 min without adjuvant, which can be prolonged to 93 ± 45 min by coadministration of Na₂EDTA (0.25% w/v), a peptidase inhibitor [2]. This contrasts with beta-endorphin, which demonstrates greater inherent stability due to its larger structure and differential protease susceptibility.

Peptide Stability Proteolytic Degradation Formulation

Gamma-Endorphin (CAS 61512-77-4): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Neurochemical Studies of Dopaminergic Modulation in Rodent Models

Gamma-endorphin is the preferred endorphin for investigating dopamine metabolism in the striatum, as it uniquely decreases dopamine, DOPAC, and HVA content, whereas beta-endorphin produces no measurable effect and alpha-endorphin affects only HVA [1]. This distinct neurochemical signature makes gamma-endorphin essential for studies examining endorphin-mediated dopaminergic regulation and the neurochemical basis of behavioral effects. Researchers should use gamma-endorphin when the experimental objective requires modulation of multiple dopamine metabolites simultaneously.

Behavioral Pharmacology Screening for Neuroleptic-Like Activity

The quantifiable anti-amphetamine effect of gamma-endorphin (ED50 = 0.3 mg/kg SC) establishes it as a reference standard for neuroleptic-like peptide screening [1]. This assay distinguishes gamma-endorphin from beta-endorphin, which lacks comparable neuroleptic activity, and from des-tyrosine-gamma-endorphin, which retains neuroleptic-like effects but lacks opioid receptor engagement. Procurement of gamma-endorphin is indicated for laboratories developing antipsychotic peptide candidates or investigating dual opioid/dopaminergic mechanisms.

Pharmacokinetic and Bioavailability Studies of Short-Lived Peptide Therapeutics

The extremely rapid plasma clearance of gamma-endorphin fragments (t½ <7 min) and route-dependent bioavailability (3.5-fold higher via SC vs. IM) make these peptides ideal model compounds for studying peptide delivery systems, absorption enhancers, and protease inhibitor formulations [1][2]. Gamma-endorphin derivatives serve as challenging test substrates for evaluating novel drug delivery technologies, given their rapid degradation and low oral bioavailability. This application scenario is not well-served by beta-endorphin due to its longer half-life and different enzymatic susceptibility.

In Vitro Stability and Formulation Development Studies

The defined plasma degradation half-lives of gamma-endorphin fragments (e.g., 19.2 ± 0.9 min in human plasma) provide a quantifiable baseline for assessing the protective efficacy of peptidase inhibitors, absorption enhancers, and novel formulations [1]. Researchers developing peptide stabilization strategies can use gamma-endorphin derivatives as sensitive probes to quantify formulation improvements, as evidenced by the 2.8-fold extension of degradation half-life achieved with Na₂EDTA in rat colon [2]. This application leverages the inherent instability of gamma-endorphin fragments as a detection advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-ENDORPHIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.